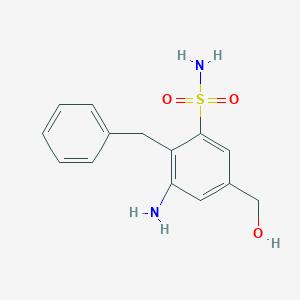
3-Amino-2-benzyl-5-(hydroxymethyl)benzene-1-sulfonamide
Cat. No. B8607906
M. Wt: 292.36 g/mol
InChI Key: BKMPCDQBTCOLCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04247550
Procedure details


To a stirred mixture of lithium aluminium hydride (12 g) and dry diethyl ether (350 ml), a solution of methyl 3-amino-4-benzyl-5-sulfamylbenzoate (30 g) in dry pyridine (300 ml) is dropwise added during 1-1.5 hours. After additional stirring for 3 hours, the mixture is cooled and ethyl acetate (25 ml) followed by water (50 ml) are very cautiously added dropwise. After stirring for a further 30 minutes, the solids are collected by filtration and dried in air. The filter cake is treated with hot 4 N hydrochloric acid (about 500 ml) to dissolve inorganic material. After cooling 3-amino-4-benzyl-5-sulfamylbenzyl alcohol is collected by filtration and dried in air. After recrystallization from aqueous ethanol it is obtained with a melting point of 159°-161° C.






Identifiers


|
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].C(OCC)C.[NH2:12][C:13]1[CH:14]=[C:15]([CH:20]=[C:21]([S:30](=[O:33])(=[O:32])[NH2:31])[C:22]=1[CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)[C:16](OC)=[O:17].C(OCC)(=O)C>N1C=CC=CC=1.O>[NH2:12][C:13]1[CH:14]=[C:15]([CH:20]=[C:21]([S:30](=[O:33])(=[O:32])[NH2:31])[C:22]=1[CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)[CH2:16][OH:17] |f:0.1.2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C(C(=O)OC)C=C(C1CC1=CC=CC=C1)S(N)(=O)=O
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
Step Four
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After additional stirring for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
are very cautiously added dropwise
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for a further 30 minutes
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solids are collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in air
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The filter cake is treated with hot 4 N hydrochloric acid (about 500 ml)
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
to dissolve inorganic material
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling 3-amino-4-benzyl-5-sulfamylbenzyl alcohol
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in air
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After recrystallization from aqueous ethanol it
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is obtained with a melting point of 159°-161° C.
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC=1C=C(CO)C=C(C1CC1=CC=CC=C1)S(N)(=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
